KKL-10

描述

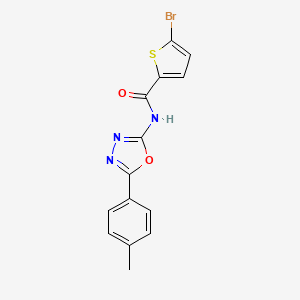

5-bromo-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide (5-Br-TPTC) is a small molecule that is used as an inhibitor of the enzyme 5-lipoxygenase (5-LOX). 5-LOX is a key enzyme involved in the metabolism of arachidonic acid and is responsible for the production of pro-inflammatory leukotrienes. 5-Br-TPTC has been studied for its potential to modulate the production of leukotrienes, and thus, its potential as a therapeutic agent for inflammatory diseases.

科学研究应用

抗菌活性

KKL-10 具有广谱抗菌活性,可抵抗细菌。研究表明,它对完全致病性和减毒株的土拉弗朗西斯菌均具有显著的抗菌活性。 对土拉弗朗西斯菌Schu S4 和 LVS 菌株的最低抑菌浓度 (MIC) 分别为0.48 μg/mL 和0.12 μg/mL .

核糖体拯救抑制

作为一种核糖体拯救抑制剂,this compound 可在细胞内复制的各个阶段抑制土拉弗朗西斯菌的生长。 这表明它可能用于治疗细菌劫持宿主核糖体机制的感染 .

细胞内生长抑制

This compound 可有效抑制感染所有阶段的土拉弗朗西斯菌的细胞内生长。 这表明它可能作为治疗剂用于病原体驻留在宿主细胞中的疾病 .

巨噬细胞功能保存

该化合物不会影响巨噬细胞的功能或活力。 这对确保在靶向细菌感染的同时不损害宿主的免疫反应至关重要 .

细胞毒性概况

在17.5 μg/mL 的浓度下,this compound 产生的细胞毒性作用低于 5%。 这种低水平的细胞毒性对于治疗应用有利,因为它最大限度地减少了对宿主细胞的潜在副作用 .

与 IFN-γ 的协同作用

当与 IFN-γ 刺激联合使用时,this compound 可将细菌负荷降低 99.9% 以上。 这种协同作用可以用来提高现有治疗方法的疗效 .

对 HepG2 细胞无毒性

This compound 对 HepG2 细胞(一种人肝癌细胞系)没有毒性。 这表明 this compound 可能对人类使用安全,因为它不会伤害非靶细胞 .

联合治疗的潜力

鉴于其广谱活性以及低细胞毒性,this compound 可以成为与其他抗菌剂联合治疗的候选药物。 这有助于克服耐药性并改善治疗效果 .

作用机制

Target of Action

KKL-10, also known as 5-bromo-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide or 5-bromo-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide, primarily targets the ribosome . The ribosome is a complex molecular machine that plays a crucial role in protein synthesis in cells.

Mode of Action

This compound acts as a ribosome rescue inhibitor . It inhibits the process of trans-translation, a mechanism that rescues stalled ribosomes during protein synthesis . This specific inhibition of EF-Tu•tmRNA binding is a unique mode of action .

Biochemical Pathways

The inhibition of trans-translation by this compound affects the protein synthesis pathway in bacteria . This disruption of protein synthesis leads to the arrest of bacterial growth, thereby exhibiting its antimicrobial activity .

Pharmacokinetics

The compound’s antimicrobial activity suggests that it can penetrate bacterial cells and interact with intracellular targets

Result of Action

The result of this compound’s action is the inhibition of bacterial growth. It exhibits exceptional antimicrobial activity against both attenuated and fully virulent strains of F. tularensis . It has been observed that this compound can arrest the intracellular growth of F. tularensis during all stages of infection .

属性

IUPAC Name |

5-bromo-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3O2S/c1-8-2-4-9(5-3-8)13-17-18-14(20-13)16-12(19)10-6-7-11(15)21-10/h2-7H,1H3,(H,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKSDWSBGDVYRKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

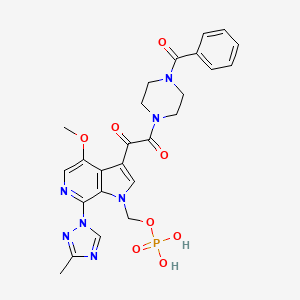

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

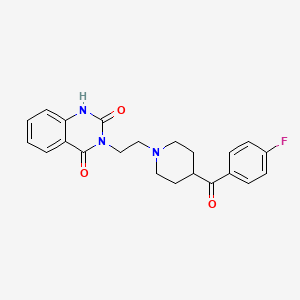

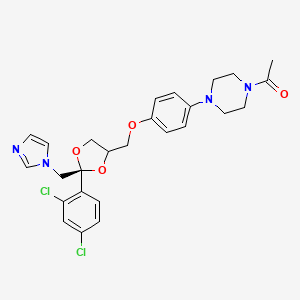

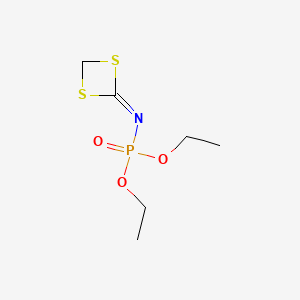

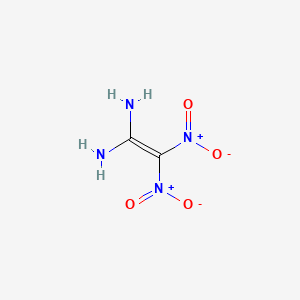

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,4S)-4-amino-1-[(2E)-3-carboxyprop-2-enoyl]pyrrolidine-2,4-dicarboxylic acid](/img/structure/B1673587.png)